REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]
|
Name
|
aromatic ring
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(NC2=CC=CC=C2C1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]
|
Name
|
aromatic ring
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(NC2=CC=CC=C2C1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=C[C:2]1=O.[CH3:12][O:13][C:14]1C(=O)NC2C(C=1OC)=CC=CC=2.[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[OH:43]>>[CH3:12][O:13][CH3:14].[CH3:27][O:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N:37]([CH3:39])[C:36](=[O:40])[C:35]([O:41][CH3:42])=[C:34]2[O:43][CH3:2]
|
Name
|
aromatic ring
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(C=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(NC2=CC=CC=C2C1OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2C(=C(C(N(C12)C)=O)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |